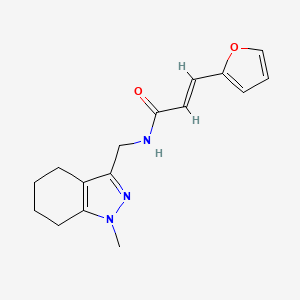![molecular formula C22H23NO3 B2860060 2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1283481-92-4](/img/structure/B2860060.png)
2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a benzyl group, and a spiro[cyclohexane-1,3’-isoquinoline] structure . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[cyclohexane-1,3’-isoquinoline] structure. This structure involves two rings sharing a single atom .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxylic acid group could influence its acidity and solubility .Scientific Research Applications
Derivatives Synthesis and Potential Applications
Synthetic Pathways : Research has been conducted on the synthesis of derivatives related to this compound, focusing on spirocyclic structures. For instance, studies have detailed the synthesis of spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] derivatives through base-promoted cycloaddition reactions, showcasing the compound's relevance in constructing complex nitrogen-containing heterocycles (Shi, Sun, & Yan, 2017).
Catalytic Activities : The compound's derivatives have been investigated for their catalytic activities. For instance, research into the synthesis of stable spirocyclic (alkyl)(amino)carbenes demonstrated their efficiency as ligands for transition metal-based catalysts. This has implications for the one-pot three-component synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, highlighting the compound's potential in catalysis (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Pharmacological Studies : There has been research into the antitumor and monoamine oxidase inhibitory properties of novel 3H-Spiro[Benzo[h] Quinazoline-5,1′-Cyclohexane]-4(6H)-One derivatives. Such studies explore the compound's derivatives for their potential pharmacological applications, even though the focus is not directly on drug use or dosage but rather on understanding the chemical structure's impact on biological activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2014).
Chemical Behavior and Mechanistic Insights
- Chemoselective Reactions : Investigations into chemoselectivities in platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities have provided insights into the chemical behavior of similar spirocyclic compounds. This research contributes to our understanding of how these compounds react under certain conditions, offering a basis for developing new synthetic strategies (Mukherjee & Liu, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-20-18-12-6-5-11-17(18)19(21(25)26)22(13-7-2-8-14-22)23(20)15-16-9-3-1-4-10-16/h1,3-6,9-12,19H,2,7-8,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCLBUIRKNIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)
![5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2859986.png)
![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)



![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2859993.png)
![N-(4-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2859995.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2859996.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2859998.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2860001.png)
